2-chloro-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one
Description
Properties
IUPAC Name |
2-chloro-1-(3-methyltriazol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O/c1-9-4(3-7-8-9)5(10)2-6/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCNAIQXMMRRQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=N1)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803587-33-8 | |
| Record name | 2-chloro-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis of the 1-methyl-1H-1,2,3-triazole Core
The initial step in preparing 2-chloro-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one involves synthesizing the 1-methyl-1H-1,2,3-triazole ring, which serves as the key heterocyclic scaffold.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
This "click chemistry" approach is widely used to construct 1,2,3-triazoles with high regioselectivity and yields. An azide compound reacts with an alkyne derivative in the presence of CuI catalyst and a base such as triethylamine, typically in acetonitrile or aqueous-organic solvent mixtures at room temperature. The reaction proceeds smoothly within 3 hours, yielding 1,4-disubstituted 1,2,3-triazoles with yields ranging from 76% to 82%.Suzuki–Miyaura Cross-Coupling for Functionalization:
After triazole ring formation, aryl or alkyl substituents can be introduced via palladium-catalyzed Suzuki–Miyaura coupling, enhancing structural diversity. This step is performed in mixed solvents (THF:H2O 3:1) at elevated temperatures (85–90°C) using Pd(OAc)2 catalyst and potassium carbonate base, affording yields between 82% and 91%.Alternative Catalytic Systems:
Other catalytic systems include copper supported on β-cyclodextrin for aqueous medium synthesis, providing excellent regioselectivity and recyclability of the catalyst with minimal metal leaching.
Representative Reaction Scheme and Conditions
Research Findings and Optimization Notes
Catalyst Efficiency and Recyclability:
Use of β-cyclodextrin-supported copper catalysts in aqueous media allows for environmentally friendly synthesis with high regioselectivity and catalyst reuse up to seven cycles without significant loss of activity.Solvent and Temperature Effects:
The CuAAC reaction performs optimally at room temperature in acetonitrile or aqueous mixtures, while Suzuki coupling requires elevated temperatures and mixed solvents for best yields.Purification Techniques:
Crude products from cycloaddition and coupling reactions are typically purified by flash chromatography. Oxidation products are purified by recrystallization from ethanol or ethyl alcohol after drying over anhydrous salts.Yield Considerations: The reported yields for triazole formation and functionalization are generally high (above 75%), indicating robust and reproducible synthetic routes.
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted triazoles.
Oxidation: Formation of triazole carboxylic acids or ketones.
Reduction: Formation of triazole alcohols.
Scientific Research Applications
Structural Characteristics
Before delving into its applications, it's essential to understand the structural characteristics of this compound:
- Molecular Formula : C₅H₆ClN₃O
- Molecular Weight : 159.57 g/mol
- SMILES Notation : CN1C(=CN=N1)C(=O)CCl
- InChI Key : DTCNAIQXMMRRQP-UHFFFAOYSA-N
This compound features a chlorinated triazole moiety, which is often associated with diverse biological activities.
Medicinal Chemistry
2-Chloro-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one has shown potential as a scaffold for developing new pharmaceuticals. The triazole ring is known for its bioactivity and has been incorporated into various drug designs. Research indicates that compounds with triazole groups can exhibit antifungal, antibacterial, and anticancer properties.
Case Study :
A study investigated the synthesis of various triazole derivatives based on this compound. The derivatives were screened for their antimicrobial activity against several pathogens. Results indicated that some derivatives exhibited significant inhibition against resistant strains of bacteria, suggesting potential for further development as antimicrobial agents .
Agricultural Chemistry
The compound may also have applications in agricultural science as a pesticide or herbicide. Its chlorinated structure could enhance its efficacy and stability in agricultural formulations.
Case Study :
Research conducted on similar triazole compounds demonstrated their effectiveness in controlling fungal diseases in crops. The introduction of chlorinated triazoles improved the compounds' persistence and activity against specific fungal pathogens affecting staple crops .
Materials Science
In materials science, this compound can be utilized in the synthesis of polymers or as a cross-linking agent due to its reactive chlorine atom.
Case Study :
A recent investigation focused on using this compound to create novel polymeric materials with enhanced thermal stability and mechanical properties. The incorporation of triazole units into polymer matrices was found to improve resistance to degradation under environmental stressors .
Summary of Applications
| Application Area | Potential Uses | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Effective against resistant bacterial strains |
| Agricultural Chemistry | Pesticides/Herbicides | Improved efficacy against fungal pathogens |
| Materials Science | Polymer synthesis and cross-linking agents | Enhanced thermal stability and mechanical properties |
Mechanism of Action
The mechanism of action of 2-chloro-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one involves its interaction with biological targets such as enzymes and proteins. The compound can act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The triazole ring is known for its ability to form stable complexes with metal ions, which can further modulate its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The compound belongs to a family of heterocyclic ketones with variations in the core ring system and substituents. Key analogs include:
1-(2-Chloro-1-methyl-1H-imidazol-5-yl)ethan-1-one (CAS 2026010-61-5):
- Core ring : Imidazole (5-membered ring with two nitrogen atoms).
- Substituents : Methyl at N1, chloro at C2, and acetyl at C3.
- Molecular formula : C₆H₇ClN₂O; MW : 158.59 g/mol .
1-(1-Phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one (CAS 15966-71-9):
- Core ring : 1,2,3-Triazole (5-membered ring with three nitrogen atoms).
- Substituents : Phenyl at N1, acetyl at C4.
- Molecular formula : C₁₀H₉N₃O; MW : 187.2 g/mol .
1-{1-[(2-Chlorothiazol-5-yl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}ethanone: Core ring: 1,2,3-Triazole with a chlorothiazole substituent. Substituents: Chlorothiazolylmethyl at N1, methyl at C5, acetyl at C4. Complexity: Higher due to the fused thiazole ring .
Physical and Chemical Properties
Biological Activity
2-chloro-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one is a novel compound with potential biological applications. This article explores its structural characteristics, biological activities, and relevant research findings.
Structural Information
The molecular formula for this compound is . The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₅H₆ClN₃O |
| SMILES | CN1C(=CN=N1)C(=O)CCl |
| InChI | InChI=1S/C5H6ClN3O/c1-9-4(3-7-8-9)5(10)2-6/h3H,2H₂,1H₃ |
Biological Activity
Research into the biological activity of this compound has indicated its potential as a therapeutic agent. Key findings include:
Cytotoxicity Studies
The cytotoxic effects of triazole derivatives on cancer cell lines have been documented extensively. Compounds with similar structures to this compound have demonstrated varying degrees of cytotoxicity against different cancer cell lines. For example, hybrids of 1,2,3-triazole-coumarin-glycosides showed higher cytotoxic activities than their 1,2,4-triazole counterparts . Further research is needed to establish the specific cytotoxic profile of this compound.
The mechanism by which triazole derivatives exert their biological effects often involves interaction with specific enzymes or receptors. Molecular modeling studies suggest that these compounds can effectively bind to target proteins involved in disease pathways. For example, the binding affinity and structural interactions between triazoles and DprE1 were elucidated through dynamic simulations and molecular docking studies .
Case Studies
While direct case studies on this compound are scarce in the literature, related research provides insights into its potential applications:
Case Study: Triazole Derivatives in Tuberculosis Treatment
A study focused on the design and synthesis of triazole derivatives as DprE1 inhibitors revealed that certain structural modifications significantly enhanced their inhibitory activity. The most effective compounds had IC50 values as low as 2.2 ± 0.1 μM . This suggests that similar modifications could be explored for enhancing the biological activity of this compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-chloro-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one, and how can reaction conditions be controlled to maximize yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as cycloaddition for triazole ring formation, followed by chlorination. Key parameters include:
- Temperature : Moderate heating (50–80°C) to avoid decomposition .
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity .
- Catalysts : Copper(I) catalysts for regioselective triazole formation .
- Characterization : NMR (¹H/¹³C) and MS confirm structure and purity .
Q. How can spectroscopic techniques resolve structural ambiguities in this compound?
- Methodological Answer :
- ¹H NMR : Identifies methyl and triazole protons (δ 2.5–3.5 ppm for CH₃; δ 7.5–8.5 ppm for triazole H) .
- ¹³C NMR : Confirms carbonyl (C=O, ~190 ppm) and triazole carbons .
- IR Spectroscopy : Detects C=O stretch (~1700 cm⁻¹) and C-Cl (~650 cm⁻¹) .
- Cross-validation : Compare with X-ray crystallography data for bond-length/angle verification .
Q. What are the critical considerations for crystallographic analysis of this compound?
- Methodological Answer :
- Single-crystal growth : Use slow evaporation in solvents like ethanol or chloroform .
- Data collection : High-resolution X-ray diffraction (Mo-Kα radiation) ensures accurate bond metrics .
- Refinement : R factors < 0.06 indicate high reliability; hydrogen bonding networks should be mapped to explain packing .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict reactivity and electronic properties of this compound?
- Methodological Answer :
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to model electron distribution .
- Frontier orbitals : HOMO-LUMO gaps indicate electrophilic/nucleophilic sites; Mulliken charges identify reactive atoms (e.g., carbonyl C, triazole N) .
- Reactivity prediction : Simulate interactions with nucleophiles (e.g., amines) targeting the chloroacetone moiety .
Q. What strategies address contradictions between experimental and theoretical data (e.g., bond lengths vs. DFT predictions)?
- Methodological Answer :
- Error analysis : Compare experimental (X-ray) bond lengths with DFT-optimized values; deviations >0.02 Å suggest basis set limitations .
- Solvent effects : Include implicit solvent models (e.g., PCM) in DFT to mimic crystallographic environments .
- Dynamic effects : Molecular dynamics (MD) simulations account for thermal motion in crystals .
Q. How can this compound be modified to study structure-activity relationships (SAR) in drug discovery?
- Methodological Answer :
- Derivatization : Replace chloro group with Br, I, or aryl substituents to assess halogen bonding effects .
- Bioactivity assays : Test derivatives against enzyme targets (e.g., kinases) via fluorescence polarization or SPR .
- Docking studies : Use AutoDock Vina to predict binding modes to active sites (e.g., triazole interactions with catalytic residues) .
Q. What are the challenges in analyzing its stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated stability studies : Incubate at pH 2–12 (37°C) and monitor degradation via HPLC .
- Degradation products : Identify by LC-MS; chloroacetone may hydrolyze to carboxylic acid under basic conditions .
- Kinetic modeling : Use Arrhenius plots to predict shelf-life at storage temperatures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
